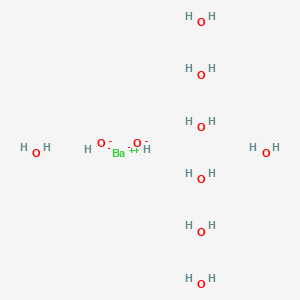

Barium hydroxide, octahydrate (8CI); Barium dihydroxide octahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

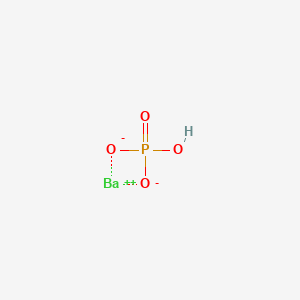

Barium hydroxide octahydrate, also known as Caustic baryta or Barium oxide hydrate octahydrate, is a chemical compound with the formula Ba(OH)₂ * 8 H₂O . It is a white solid that is commercially available in a granular monohydrate form . It has been used in the centromeric heterochromatin banding technique and to synthesize BaTiO3 .

Synthesis Analysis

Barium hydroxide can be prepared by dissolving barium oxide (BaO) in water . The reaction is as follows: BaO + H2O → Ba(OH)2. It crystallizes as the octahydrate, which can be converted to the monohydrate by heating in air .Molecular Structure Analysis

The monohydrate of Barium hydroxide adopts a layered structure. The Ba²⁺ centers adopt a square antiprismatic geometry. Each Ba²⁺ center is bound by two water ligands and six hydroxide ligands, which are respectively doubly and triply bridging to neighboring Ba²⁺ center sites .Chemical Reactions Analysis

Barium hydroxide has been reported to catalyze the rate of β elimination of phosphoserine residues . It is also used as a general purpose additive for lubricants and greases .Physical And Chemical Properties Analysis

Barium hydroxide octahydrate has a molar mass of 315.48 g/mol . It has a density of 2.180 g/cm³ and a melting point of 78 °C . It has a pH value of 12.5 in a saturated aqueous solution . It is soluble in water, with a solubility of 72 g/l .科学研究应用

- Barium hydroxide octahydrate has been employed in the centromeric heterochromatin banding technique. This method helps visualize specific regions of chromosomes, aiding in cytogenetic research and diagnostics .

- Researchers use barium hydroxide octahydrate as a precursor to synthesize BaTiO₃, a ferroelectric material with applications in capacitors, piezoelectric devices, and sensors. The resulting compound exhibits remarkable dielectric properties and is essential in modern electronics .

- Barium hydroxide octahydrate acts as a catalyst, particularly in β elimination reactions involving phosphoserine residues. Its catalytic activity influences reaction rates and plays a role in biochemical studies .

- Researchers have explored the utility of barium hydroxide octahydrate in heat storage systems. By mixing additives like CaCO₃, MgCl₂·6H₂O, and MgSO₄, high-performance composite phase change materials (CPCMs) can be prepared. These CPCMs help regulate temperature in applications such as thermal energy storage .

- Barium hydroxide octahydrate serves as a versatile additive:

- As a strong base, barium hydroxide octahydrate is used to adjust pH levels in water treatment. It neutralizes acidic solutions and contributes to maintaining water quality .

Centromeric Heterochromatin Banding Technique

Synthesis of Barium Titanate (BaTiO₃)

Catalyst for β Elimination Reactions

Heat Storage Systems and Composite Phase Change Materials (CPCMs)

General Purpose Additive in Various Industries

Water Treatment and pH Regulation

安全和危害

作用机制

Mode of Action

As a strong base, barium hydroxide octahydrate can deprotonate weak acids, thereby neutralizing them . This property is often utilized in titration reactions, where barium hydroxide is used to determine the concentration of weak acids .

Pharmacokinetics

It is known to be soluble in water , and its solubility can be influenced by temperature . .

Result of Action

The primary result of barium hydroxide’s action is the neutralization of acids, resulting in the formation of a barium salt and water . In an industrial setting, this property is often used in the neutralization of acids. It’s important to note that barium salts can be toxic, and exposure should be minimized .

Action Environment

The action of barium hydroxide octahydrate can be influenced by various environmental factors. For instance, its solubility increases with temperature , which can affect its reactivity. Additionally, it is stable under normal conditions of use and storage, but it decomposes to barium oxide when heated to 800°C . It should be stored in a cool, dry environment to maintain its stability .

属性

IUPAC Name |

barium(2+);dihydroxide;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYPQRUOYEARG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH18O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium hydroxide, octahydrate (8CI); Barium dihydroxide octahydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)